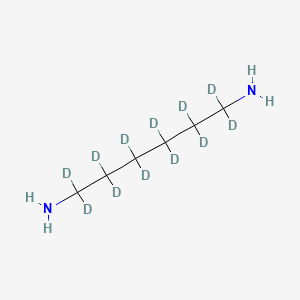

1,6-Diaminohexane-d12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

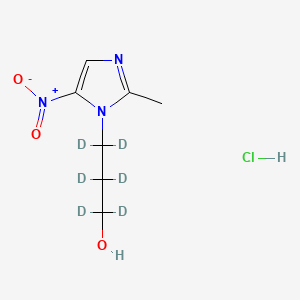

1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine, is a labelled analogue of 1,6-Diaminohexane . It is mainly used as a monomer to make nylon 6-6 .

Molecular Structure Analysis

The linear formula of this compound is H2NCD2(CD2)4CD2NH2 . This indicates that the molecule consists of a hexamethylene hydrocarbon chain terminated with amine functional groups .Physical and Chemical Properties Analysis

This compound is a solid with 98 atom % D . The boiling point is 204-205°C (lit.), and the melting point is 42-45°C (lit.) . The mass shift is M+12 .Wissenschaftliche Forschungsanwendungen

Ligand Density and Protein Adsorption

1,6-Diaminohexane is utilized as a spacer arm for immobilizing dye ligands onto membranes, which influences ligand density and protein adsorption. This application is significant in the context of dye-affinity membrane separations, with a study showing that the use of 1,10-diaminodecane as a spacer offers better adsorption capacity (Suen & Tsai, 2000).

Enhanced Performance of Solar Cells

In the field of solar energy, 1,6-Diaminohexane Dihydrochloride is introduced into perovskite solar cells, enhancing their power conversion efficiency and stability. This demonstrates the potential of 1,6-Diaminohexane in improving renewable energy technologies (Wang et al., 2018).

Bio-Based Diamines for Sustainable Plastics

1,6-Diaminohexane is a critical monomer in the synthesis of polyamide plastics. Utilizing renewable raw materials for its synthesis, like in microbial factories, aligns with green sustainable development and offers avenues for renewable bio-based diamines in nylon production (Wang, Li, & Deng, 2020).

Electron Impact-Induced Fragmentation

The mass spectrometric behavior of 1,6-diaminohexane, particularly its fragmentation mode, has been studied using deuterium labeling. Understanding this fragmentation is crucial for applications in mass spectrometry and analytical chemistry (Blac, Singy, & Buchs, 1976).

Aliphatic–Aromatic Copolyimides Synthesis

1,6-Diaminohexane is used in synthesizing aliphatic–aromatic copolyimides, demonstrating its role in creating materials with high-thermal stability and solubility in organic solvents. This has implications for the development of new polymers with specific properties (Schab-Balcerzak et al., 2002).

Graphene Functionalization for Water Disinfection

Graphene functionalized by 1,6-diaminohexane and decorated with silver nanoparticles demonstrates antimicrobial properties. This has significant implications for water disinfection, offering a triple action from graphene, 1,6-diaminohexane, and silver nanoparticles (Abdelhalim et al., 2016).

Safety and Hazards

Zukünftige Richtungen

With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines like 1,6-Diaminohexane-d12 is crucial for the establishment of a sustainable plastics industry . The development of renewable bio-based diamines and nylon materials presents both challenges and opportunities .

Wirkmechanismus

Target of Action

1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine , is a deuterated compound with the molecular formula H2NCD2(CD2)4CD2NH2 It’s non-deuterated counterpart, 1,6-diaminohexane, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .

Mode of Action

It is known that the compound can cause irritation and damage to the skin, eyes, and respiratory system . This suggests that it interacts with biological tissues, possibly through chemical reactions with cellular components, leading to tissue damage and irritation.

Biochemical Pathways

Several synthetic pathways of 1,6-Diaminohexane have been proposed based on glutamate or adipic acid . These pathways involve metabolic engineering and biocatalysis .

Result of Action

It is known that exposure to the compound can cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to tissue damage and inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, its reactivity and potential for causing harm may be influenced by its concentration and the duration of exposure.

Biochemische Analyse

Biochemical Properties

It is known that diamines, including 1,6-Diaminohexane, play important roles in the physiology of many organisms . They are used as phytohormones in plants, stabilizers for many anionic substances, such as DNA and phospholipids due to their cationic properties, and as modulators of various transport ion channels .

Cellular Effects

They regulate pH homeostasis of the cell and may also be related to cell differentiation as signaling factors .

Molecular Mechanism

It is known that diamines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that diamines can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that diamines can have significant effects in animal models .

Metabolic Pathways

It is known that diamines are involved in various metabolic pathways .

Transport and Distribution

It is known that diamines can interact with various transporters and binding proteins .

Subcellular Localization

It is known that diamines can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-LBTWDOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

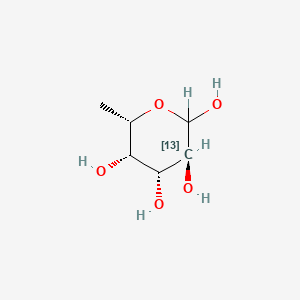

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

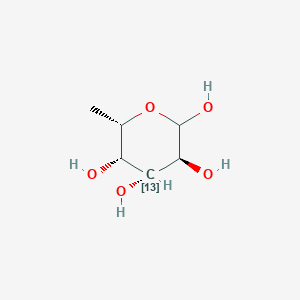

![L-[1-13C]Fucose](/img/structure/B583657.png)